4-(ヒドロキシメチル)-1,2,3-チアジアゾール-5-カルボン酸

説明

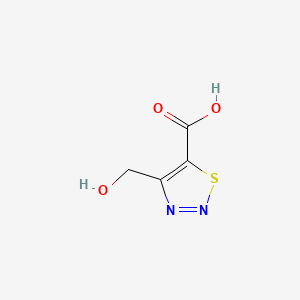

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole ring

科学的研究の応用

Agricultural Applications

Pesticidal Properties

Research indicates that derivatives of thiadiazole compounds, including 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, exhibit promising pesticidal activities. These compounds can serve as effective agents against a range of agricultural pests and pathogens. For instance, studies have shown that certain thiadiazole derivatives possess insecticidal and fungicidal properties, making them suitable candidates for developing new pesticides .

Mechanism of Action

The mode of action for these compounds typically involves disrupting the biological processes of pests and pathogens. This includes inhibiting growth or reproduction, leading to effective pest control in crops. The incorporation of these compounds into formulations with synergistic agents can enhance their efficacy in real-world agricultural settings .

Pharmaceutical Applications

Antimicrobial Activity

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis of various derivatives that demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1.95 µg/mL, indicating strong antimicrobial potential .

Tyrosinase Inhibition

In the pharmaceutical field, the compound has also been explored for its potential to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders . The structural similarity of thiadiazole derivatives to known tyrosinase inhibitors has led to their investigation as potential therapeutic agents.

Synthesis and Characterization

The synthesis of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves multi-step chemical reactions starting from easily accessible precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed in this context .

Case Study 1: Pesticide Development

A notable study focused on the development of a new pesticide formulation incorporating 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. Field trials demonstrated its effectiveness in controlling common agricultural pests while maintaining a low toxicity profile to non-target organisms .

Case Study 2: Antimicrobial Testing

Another significant case involved testing various derivatives of the compound against clinical strains of bacteria. The results indicated that specific modifications to the thiadiazole structure enhanced antimicrobial activity significantly compared to the parent compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a thiadiazole derivative with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

化学反応の分析

Types of Reactions

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield 1,2,3-thiadiazole-5-carboxylic acid, while substitution reactions could yield a variety of derivatives with different functional groups.

作用機序

The mechanism by which 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for certain molecular targets .

類似化合物との比較

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can be compared with other thiadiazole derivatives, such as:

1,2,3-Thiadiazole-5-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties and applications.

The presence of the hydroxymethyl group in 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid makes it unique, potentially enhancing its reactivity and interactions with other molecules.

生物活性

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiadiazoles known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, supported by various studies and findings.

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid displayed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

- Bactericidal Activity : The minimum bactericidal concentration (MBC) for these compounds ranged from 3.91 µg/mL to 62.5 µg/mL, indicating strong bactericidal effects .

Antifungal Properties

Thiadiazole derivatives have also shown promising antifungal activity. For example:

- Activity Against Fungi : Compounds derived from thiadiazoles have been tested against fungi such as Candida albicans and Aspergillus flavus, with MIC values reported at approximately 3.125 mg/mL .

Anticancer Potential

Research has indicated that certain thiadiazole derivatives possess anticancer properties:

- Cytotoxicity : Novel compounds based on the thiadiazole scaffold have been evaluated against various cancer cell lines. One study found that a specific compound exhibited an IC50 value of 1.47 μM against breast cancer cell lines .

Study on Antimicrobial Activity

In a comprehensive study involving the synthesis of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, researchers evaluated their antimicrobial activity against several bacterial strains. The most active compound exhibited an MIC significantly lower than that of standard antibiotics like nitrofurantoin .

Evaluation of Anticancer Activity

Another notable study focused on the anticancer activity of thiadiazole-based compounds. The synthesized compounds were screened against the NCI-60 human cancer cell line panel. Compounds demonstrated broad-spectrum activity with some exhibiting potent effects against specific cancer types .

Summary Table of Biological Activities

| Activity Type | Tested Compounds | MIC/MBC Values |

|---|---|---|

| Antimicrobial | 4-Methyl-1,2,3-thiadiazole derivatives | MIC: 1.95–15.62 µg/mL |

| MBC: 3.91–62.5 µg/mL | ||

| Antifungal | Thiadiazole derivatives | MIC: ~3.125 mg/mL |

| Anticancer | Various thiadiazole-based compounds | IC50: ~1.47 μM (breast cancer) |

特性

IUPAC Name |

4-(hydroxymethyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLVBZNIJYRMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SN=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659418 | |

| Record name | 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183304-68-9 | |

| Record name | 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。